



# Application Notes and Protocols: Controlled Release Kinetics from Pluronic® F127 Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction Pluronic® F127 (PF-127), also known as Poloxamer 407, is a triblock copolymer consisting of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) blocks arranged in a PEO-PPO-PEO structure.[1] One of its most remarkable properties is the ability to undergo reversible thermal gelation in aqueous solutions.[2] At concentrations of 20% (w/w) or higher, PF-127 solutions exist as free-flowing liquids at low temperatures (e.g., 4-5°C) and transform into a viscous, semi-solid gel at physiological temperatures (around 37°C).[2][3] This "smart" behavior makes PF-127 an attractive vehicle for controlled drug delivery systems, as it can be easily injected as a liquid, which then forms a gel depot in situ, releasing the entrapped therapeutic agent over a prolonged period.[4][5] These hydrogels are biocompatible, non-toxic, and have been explored for various administration routes, including parenteral, topical, and ocular.[1][6]

The release of drugs from the PF-127 hydrogel matrix is a complex process governed by several factors, including the physicochemical properties of the drug, the concentration of the polymer, and the presence of additives. Understanding and controlling these parameters is critical for designing formulations with desired release profiles.

## **Mechanism of Gelation and Drug Release**



The thermogelling behavior of Pluronic F127 is driven by temperature-dependent changes in micellar packing. At low temperatures, the PEO and PPO blocks are hydrated, and the polymer exists as individual units (unimers). As the temperature increases, the PPO block becomes dehydrated and hydrophobic, leading to the self-assembly of unimers into spherical micelles with a hydrophobic PPO core and a hydrophilic PEO corona.[1][7] At the sol-gel transition temperature, these micelles become so numerous that they pack tightly into ordered structures (e.g., body-centered cubic), causing a significant increase in viscosity and the formation of a hydrogel.[8]

Drug release from the PF-127 hydrogel matrix primarily occurs through two mechanisms:

- Diffusion: The drug molecules diffuse through the aqueous channels present within the three-dimensional network of the hydrogel.[9]
- Erosion/Dissolution: The hydrogel matrix itself gradually erodes or dissolves in the surrounding aqueous medium, releasing the entrapped drug.[6][8]

For many drugs, the release kinetics are a combination of both diffusion and erosion, and can often be described by zero-order or Higuchi models.[6][9][10]

Diagram 1: Sol-gel transition and drug release mechanism of Pluronic F127 hydrogels.

## **Factors Influencing Release Kinetics**

The drug release profile from PF-127 hydrogels can be modulated by altering various formulation parameters.

### **Pluronic F127 Concentration**

Increasing the polymer concentration leads to a denser micellar network, higher viscosity, and a stronger gel structure. This, in turn, hinders both drug diffusion and matrix erosion, resulting in a slower and more sustained release.[3][11]

Table 1: Effect of Pluronic F127 Concentration on Drug Release



| Drug             | Concentration<br>Change (% w/v) | Observation                                                    | Reference |
|------------------|---------------------------------|----------------------------------------------------------------|-----------|
| Naltrexone (NTX) | 20% to 35%                      | Cumulative release after 8 hours decreased from ~80% to ~50%.  | [3]       |
| Piroxicam        | 20% to 30%                      | Decreased diffusion rate with increasing PF-127 concentration. | [11]      |

| Paclitaxel (PTX) | 18% to 27% (drug-free gel) | Gel dissolution rate significantly decreased with increasing PF-127 concentration. |[8] |

### **Initial Drug Loading**

The initial amount of drug loaded into the hydrogel can also affect the release rate. Higher drug loading can create a steeper concentration gradient, potentially leading to a faster initial release. However, some studies show that a higher loading amount can decrease the cumulative release rate over an extended period.[12]

Table 2: Effect of Initial Drug Loading on Cumulative Release

| Drug Initial Loading Change | Observation | Reference |
|-----------------------------|-------------|-----------|
|-----------------------------|-------------|-----------|

| Honokiol (HK) | Increased from 1 mg to 2 mg in the same gel volume | Cumulative release rate over 14 days decreased from 62.1% to 51.0%. |[12] |

## pH of the Polymeric Solution

The pH of the medium can influence the release of ionizable drugs and the stability of the hydrogel itself. For naltrexone, a formulation prepared at pH 7.4 exhibited the slowest drug release rate compared to formulations at pH 5.5 and 8.5.[3]

## **Incorporation of Additives and Polymer Modification**



To further tailor the release profile and improve the mechanical properties of PF-127 hydrogels, they can be combined with other polymers or excipients.[1] These modifications can create stronger networks, introduce new interactions, and significantly slow down drug release.

Table 3: Effect of Additives and Modifications on Release Kinetics

| Modification                             | Model Drug                | Observation                                                                                                         | Reference |
|------------------------------------------|---------------------------|---------------------------------------------------------------------------------------------------------------------|-----------|
| Grafting with<br>Hyaluronic Acid<br>(HA) | Cisplatin,<br>Carboplatin | Drug release rate<br>from the HA-<br>grafted hydrogel<br>was slower than<br>from the pure PF-<br>127 hydrogel.      | [13][14]  |
| Addition of Chitosan<br>(CS)             | Dexamethasone             | Chitosan increased<br>the gelation time and<br>provided a more<br>sustained release<br>compared to PF-127<br>alone. | [5]       |
| Incorporation of<br>Liposomes            | Paclitaxel (PTX)          | Liposomal gel exhibited a longer drug-release period compared to a standard PF-127 gel.                             | [8][15]   |

| Addition of Silk Fibroin (SF) | Dexamethasone | P-S hydrogels showed slower release kinetics compared to pure PF-127, attributed to the barrier effect of inter-micellar packing. |[1] |

## **Experimental Protocols**

The following protocols provide a general framework for the preparation and evaluation of drug-loaded Pluronic F127 hydrogels.

Diagram 2: Experimental workflow for preparing and testing Pluronic F127 hydrogels.



# Protocol 1: Preparation of Drug-Loaded PF-127 Hydrogel (Cold Method)

This is the most common method for preparing PF-127 hydrogels, leveraging its higher solubility at lower temperatures.[3][8]

#### Materials:

- Pluronic® F127 powder
- Phosphate-buffered saline (PBS), pH 7.4 (or other appropriate buffer)
- Active Pharmaceutical Ingredient (API)
- · Magnetic stirrer and stir bar
- Refrigerator or cold room (4-5°C)
- Glass vials

#### Procedure:

- Chill the required volume of aqueous solution (e.g., PBS) to 4-5°C.
- Weigh the desired amount of Pluronic F127 powder to achieve the target concentration (e.g.,
   2.0 g for 10 mL of a 20% w/v solution).
- Place the chilled solution on a magnetic stirrer in a cold environment (e.g., in a refrigerator).
- Slowly and gradually add the PF-127 powder to the vortex of the stirring solution to prevent clumping.[5]
- Continue stirring gently until the polymer is completely dissolved and the solution is clear. This may take several hours to overnight.[8]
- Once a clear solution is obtained, weigh the required amount of the API and add it to the cold polymer solution.



- Continue stirring at low speed in the cold until the drug is fully dissolved.
- Store the final drug-loaded solution at 4°C until use.

## Protocol 2: In Vitro Drug Release Study (Membrane-less Method)

This method measures drug release directly from the gel-liquid interface, which can be more representative of an in vivo depot than methods using a dialysis membrane.[8][12]

#### Materials:

- Drug-loaded PF-127 hydrogel solution (prepared as in Protocol 1)
- Release medium (e.g., PBS, pH 7.4), pre-warmed to 37°C
- Incubator shaker set to 37°C
- Glass tubes or vials (e.g., 4 mL EP tubes)
- Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)

#### Procedure:

- Pipette a precise volume (e.g., 1 mL) of the cold drug-loaded hydrogel solution into the bottom of each tube.[8]
- Place the tubes in an incubator at 37°C and allow the solution to form a firm gel. This typically takes 10-15 minutes.
- Once gelation is complete, carefully add a precise volume (e.g., 1 mL) of the pre-warmed release medium on top of the gel layer.[12]
- Place the tubes in an incubator shaker set to 37°C and a suitable agitation speed (e.g., 100 rpm).[12]
- At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the entire volume of the release medium (the supernatant) for analysis.



- Immediately replace it with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
- Analyze the concentration of the drug in the collected samples using a validated analytical method.
- Calculate the cumulative amount and percentage of drug released at each time point using
  the following equation[12]: Q = CnVt + VsΣCn-1 Where Q is the cumulative amount of drug
  released, Cn is the drug concentration at time t, Vt is the total volume of the release medium,
  and Vs is the volume of the sample removed at each interval.

## Protocol 3: Characterization of Sol-Gel Transition Temperature

The tube inversion method is a simple and widely used technique to determine the sol-gel transition temperature.[16]

#### Materials:

- Hydrogel solution
- Sealed vials (e.g., 4 mL)
- Thermostatically controlled water bath

#### Procedure:

- Place 1-2 mL of the hydrogel solution into a sealed vial.
- Immerse the vial in a water bath at a low temperature (e.g., 4°C) for at least 15 minutes.
- Gradually increase the temperature of the water bath in small increments (e.g., 1-2°C).
- Allow the sample to equilibrate for 5-10 minutes at each new temperature.
- After equilibration, remove the vial and invert it 180°.



• The sol-gel transition temperature is recorded as the temperature at which the solution no longer flows upon inversion within a set time (e.g., 30-60 seconds).[12]

## **Kinetic Modeling**

To understand the mechanism of drug release, the data from in vitro release studies are often fitted to mathematical models:

- Zero-Order Kinetics: Describes a system where the release rate is constant over time, independent of concentration. This is often seen when matrix erosion is the dominant mechanism.[6][8]
- First-Order Kinetics: Describes release where the rate is proportional to the amount of drug remaining in the matrix.[17]
- Higuchi Model: Describes release from a matrix system based on Fickian diffusion. It relates the cumulative drug release to the square root of time.[9]
- Korsmeyer-Peppas Model: A semi-empirical model that helps to elucidate the release mechanism (Fickian diffusion, anomalous transport, or case-II transport).[18]

Studies have shown that release from PF-127 hydrogels can follow different models depending on the specific formulation and drug, with many systems fitting well to zero-order or Higuchi kinetics.[6][9][10]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pluronic F-127/Silk Fibroin for Enhanced Mechanical Property and Sustained Release Drug for Tissue Engineering Biomaterial [mdpi.com]
- 2. riptonline.org [riptonline.org]

### Methodological & Application





- 3. Thermosensitive Pluronic® hydrogel: prolonged injectable formulation for drug abuse -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pluronic F127 thermosensitive injectable smart hydrogels for controlled drug delivery system development PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chitosan/Pluronic F127 Thermosensitive Hydrogel as an Injectable Dexamethasone Delivery Carrier PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. stuff.mit.edu [stuff.mit.edu]
- 8. Thermoreversible Pluronic® F127-based hydrogel containing liposomes for the controlled delivery of paclitaxel: in vitro drug release, cell cytotoxicity, and uptake studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro drug release behavior from a novel thermosensitive composite hydrogel based on Pluronic f127 and poly(ethylene glycol)-poly(ε-caprolactone)-poly(ethylene glycol) copolymer
   PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physicochemical characterization and drug release of thermosensitive hydrogels composed of a hyaluronic acid/pluronic f127 graft PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physicochemical Characterization and Drug Release of Thermosensitive Hydrogels Composed of a Hyaluronic Acid/Pluronic F127 Graft [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Xanthan-Gum/Pluronic-F-127-Based-Drug-Loaded Polymeric Hydrogels Synthesized by Free Radical Polymerization Technique for Management of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bezmialemscience.org [bezmialemscience.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Controlled Release Kinetics from Pluronic® F127 Hydrogels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148121#controlled-release-kinetics-from-pluronic-f127-hydrogels]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com